3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(diethylamino)-2-methylphenyl]propanamide 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(diethylamino)-2-methylphenyl]propanamide
Brand Name: Vulcanchem
CAS No.: 1091022-01-3
VCID: VC11955892
InChI: InChI=1S/C24H35N5O2S/c1-4-29(5-2)20-12-13-21(17(3)15-20)27-22(30)14-11-19-16-32-24(26-19)28-23(31)25-18-9-7-6-8-10-18/h12-13,15-16,18H,4-11,14H2,1-3H3,(H,27,30)(H2,25,26,28,31)
SMILES: CCN(CC)C1=CC(=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3)C
Molecular Formula: C24H35N5O2S
Molecular Weight: 457.6 g/mol

3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(diethylamino)-2-methylphenyl]propanamide

CAS No.: 1091022-01-3

Cat. No.: VC11955892

Molecular Formula: C24H35N5O2S

Molecular Weight: 457.6 g/mol

* For research use only. Not for human or veterinary use.

3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(diethylamino)-2-methylphenyl]propanamide - 1091022-01-3

Specification

CAS No. 1091022-01-3
Molecular Formula C24H35N5O2S
Molecular Weight 457.6 g/mol
IUPAC Name 3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-[4-(diethylamino)-2-methylphenyl]propanamide
Standard InChI InChI=1S/C24H35N5O2S/c1-4-29(5-2)20-12-13-21(17(3)15-20)27-22(30)14-11-19-16-32-24(26-19)28-23(31)25-18-9-7-6-8-10-18/h12-13,15-16,18H,4-11,14H2,1-3H3,(H,27,30)(H2,25,26,28,31)
Standard InChI Key TXMZDWZKQTXRFY-UHFFFAOYSA-N
SMILES CCN(CC)C1=CC(=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3)C
Canonical SMILES CCN(CC)C1=CC(=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3)C

Introduction

Synthesis Methods

The synthesis of such compounds typically involves multi-step reactions, including the formation of the thiazole ring and the attachment of the cyclohexylcarbamoyl and propanamide groups. Common methods include condensation reactions and nucleophilic substitutions using commercially available reagents.

Biological Activities

Compounds with thiazole rings are known for their diverse biological activities, including antimicrobial, antiproliferative, and anti-inflammatory effects. The presence of a cyclohexylcarbamoyl group may enhance interactions with biological targets, while the 4-(diethylamino)-2-methylphenyl group could influence solubility and membrane permeability.

Biological ActivityPotential Mechanism
Antimicrobial ActivityInhibition of bacterial enzymes or disruption of cell membranes.
Antiproliferative ActivityInterference with cell cycle progression or induction of apoptosis.
Anti-inflammatory ActivityInhibition of inflammatory enzymes or modulation of cytokine production.

Research Findings and Future Directions

While specific research findings for this exact compound are not available, studies on similar compounds suggest promising biological activities. Future research should focus on synthesizing the compound and evaluating its biological effects through in vitro and in vivo studies. Molecular docking and dynamics simulations can provide insights into its binding interactions with potential targets.

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